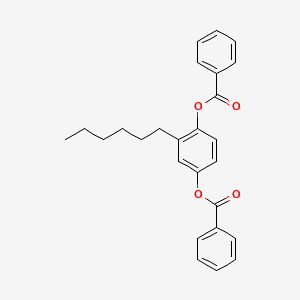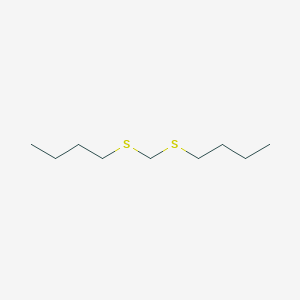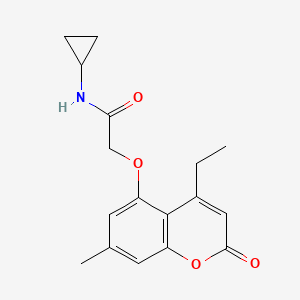
N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Méthodes De Préparation
The synthesis of N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 4-ethyl-7-methyl-2-oxochromen-5-yl, which is then reacted with chloroacetic acid to form the intermediate 2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetic acid.
Cyclopropylation: The intermediate is then subjected to cyclopropylation using cyclopropylamine under controlled conditions to yield the final product, this compound.
Reaction Conditions: The reactions are typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Analyse Des Réactions Chimiques
N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group, using reagents like alkyl halides or amines.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the amide bond, yielding the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide has several scientific research applications :
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its coumarin core is known to interact with various biological targets, making it a candidate for drug development.
Biological Studies: Researchers investigate its effects on cellular pathways and its potential to inhibit enzymes like DNA gyrase, which is crucial for bacterial replication.
Industrial Applications: The compound’s unique structural features make it useful in the synthesis of other complex organic molecules, serving as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide involves its interaction with specific molecular targets :
Enzyme Inhibition: The compound is known to inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth.
Pathway Modulation: In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide can be compared with other coumarin derivatives :
N-cyclopropyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide: This compound has a similar structure but with different substituents, leading to variations in biological activity.
N-cyclopropyl-2-(4-methoxyphenyl)-2-oxochromen-7-yl)oxyacetamide: The presence of a methoxy group instead of an ethyl group can significantly alter the compound’s reactivity and biological properties.
N-cyclopropyl-2-(4-ethyl-2-oxochromen-7-yl)oxyacetamide: This compound differs in the position of the substituents on the coumarin ring, which can affect its interaction with biological targets.
Propriétés
Numéro CAS |
902035-46-5 |
|---|---|
Formule moléculaire |
C17H19NO4 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide |
InChI |
InChI=1S/C17H19NO4/c1-3-11-8-16(20)22-14-7-10(2)6-13(17(11)14)21-9-15(19)18-12-4-5-12/h6-8,12H,3-5,9H2,1-2H3,(H,18,19) |
Clé InChI |
PVPTVYCBQCQWGA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NC3CC3 |
Solubilité |
25 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B14158444.png)
![2-(Diethylamino)-N-[3-[4-(1-methylethoxy)phenyl]-4-phenylbutyl]acetamide](/img/structure/B14158447.png)
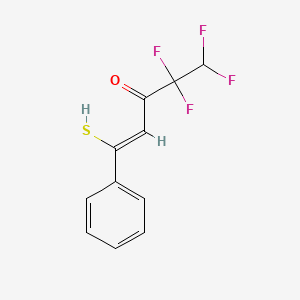


![2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158473.png)
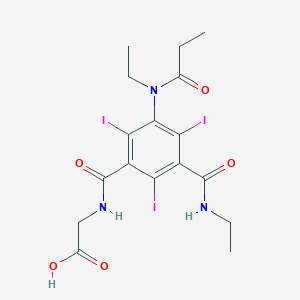
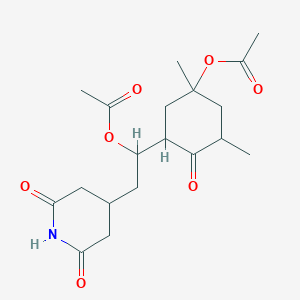
![2-amino-N-(3-phenylpropyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158502.png)
![5-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158508.png)

